(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
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Overview
Description
“®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%” is a chemical compound that is part of the Acros Organics product portfolio . It is an orange powder and is used for industrial and scientific research .
Molecular Structure Analysis
The molecular formula of this compound is C36H50FeP2 . Its molecular weight is 600.59 g/mol . The InChI Key is YOYYLEHTACDQJL-BHACGSQPNA-N .Chemical Reactions Analysis
This compound is used as a ligand in several reactions. It is used in Pd-catalyzed C-N cross-coupling, Rh-catalyzed C-N cross-coupling, Pd-catalyzed asymmetric synthesis of (S)-QUINAP via dynamic kinetic resolution, and Ni-catalyzed monoarylation of ammonia .Physical and Chemical Properties Analysis
This compound is an orange powder . It has a specific rotation of -139° ±4° (c 0.5, CHCl3) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Asymmetric Catalysis
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is extensively used in asymmetric catalysis. This compound is a chiral ligand that has been applied in various asymmetric catalytic reactions. Examples include the Rh-catalyzed hydrogenation of dimethyl itaconate, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration of styrene with catecholborane. These reactions demonstrate the ligand's ability to influence the outcome of catalytic processes in terms of selectivity and yield (Köllner & Togni, 2001).
Synthesis and Structural Studies
Another significant application of this compound is in the synthesis and structural studies of new chiral ferrocenylphosphines for asymmetric catalysis. Researchers have explored the reaction of this compound with secondary phosphines, leading to the synthesis of various diphosphines. These ligands and their complexes have been characterized by methods like X-ray diffraction, providing insights into their structural and electronic properties (Togni et al., 1994).
Ruthenium(II) Complexes for Transfer Hydrogenation
The compound has been used in the synthesis of chiral bis(ferrocenyl)−triphosphine ligands, which are key components in the formation of ruthenium(II) complexes. These complexes have been applied in the asymmetric transfer hydrogenation of acetophenone, showcasing the compound's utility in creating effective catalysts for specific chemical transformations (Barbaro, Bianchini & Togni, 1997).
Preparation of Chiral Ferrocenylphosphines
This compound is instrumental in the preparation of various chiral ferrocenylphosphines. These ligands possess planar chirality and are used in transition metal complex catalyzed asymmetric reactions. Their preparation involves lithiation of optically resolved compounds and subsequent reactions leading to a variety of functional groups, contributing significantly to the field of chiral synthesis (Hayashi et al., 1980).
Catalytic Activity Studies
Studies on catalytic activity also constitute an important application area. For example, rhenium carbonyl complexes containing bidentate chiral phosphine ligands derived from this compound have been synthesized and tested for their hydrogenation capabilities. These studies provide valuable insights into the potential of such complexes in catalytic reactions (Abdel-Magied et al., 2015).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%' involves the reaction of (R)-1,2-bis(dicyclohexylphosphino)ethane with (S)-2-bromoferrocene in the presence of a palladium catalyst to form the desired product.", "Starting Materials": ["(R)-1,2-bis(dicyclohexylphosphino)ethane", "(S)-2-bromoferrocene", "Palladium catalyst"], "Reaction": ["1. Combine (R)-1,2-bis(dicyclohexylphosphino)ethane and (S)-2-bromoferrocene in a suitable solvent", "2. Add a palladium catalyst and stir the reaction mixture at a suitable temperature and time", "3. Purify the crude product using column chromatography or recrystallization to obtain '(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%' as a solid."] } | |
CAS No. |
155806-35-2 |
Molecular Formula |
C36H44FeP2 |
Molecular Weight |
594.5 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
HGTBZFMPHBAUCQ-KHZPMNTOSA-N |
Isomeric SMILES |
C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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